molecular formula C15H13N B8770806 Diphenyl-prop-2-ynyl-amine CAS No. 4282-80-8

Diphenyl-prop-2-ynyl-amine

Cat. No. B8770806
CAS RN: 4282-80-8
M. Wt: 207.27 g/mol
InChI Key: HKNQBFKONPRYFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05151459

Procedure details

To a well-stirred mixture of diphenylamine (50 g, 0.3 mol), powdered potassium hydroxide (43 g, 0.65 mol) and tetrabutylammonium bromide (4.7 g, 0.015 mol) in 500 ml of tetrahydrofuran is added dropwise with cooling propargyl bromide (42 g, 0.35 mol). The resulting mixture is stirred at room temperature for one hour and then at 60° C. for ten hours. The mixture is cooled, diluted with diethyl ether and then filtered. The solvent is removed from the filtrate in vacuo to give a black oil. Distillation of said oil gives a fraction boiling at 105-107 at 0.4 torr. Said fraction is then chromatographed (silica gel, hexane) to give 16 g (27% yield) of the title compound as a pale yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
27%

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH2:16](Br)[C:17]#[CH:18]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.C(OCC)C>[C:8]1([N:7]([CH2:18][C:17]#[CH:16])[C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC=CC=C1
Name
Quantity
43 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
4.7 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42 g
Type
reactant
Smiles
C(C#C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for ten hours
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed from the filtrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give a black oil
DISTILLATION
Type
DISTILLATION
Details
Distillation of said oil
CUSTOM
Type
CUSTOM
Details
gives a fraction
CUSTOM
Type
CUSTOM
Details
is then chromatographed (silica gel, hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)CC#C
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 25.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.